molecular formula C24H24F3N3O3 B12698721 3-Quinolinecarboxylic acid, 7-(4-butyl-1-piperazinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo- CAS No. 174358-28-2

3-Quinolinecarboxylic acid, 7-(4-butyl-1-piperazinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-

Cat. No.: B12698721
CAS No.: 174358-28-2
M. Wt: 459.5 g/mol
InChI Key: MPFNSDAEDQRENN-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 7-(4-butyl-1-piperazinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic organic compound that belongs to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are used in the treatment of various bacterial infections. The unique structure of this compound, which includes a quinoline core, a piperazine ring, and multiple fluorine atoms, contributes to its potent biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-(4-butyl-1-piperazinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the incorporation of fluorine atoms. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Ring: This step may involve the nucleophilic substitution of a suitable leaving group with piperazine.

    Incorporation of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 7-(4-butyl-1-piperazinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

3-Quinolinecarboxylic acid, 7-(4-butyl-1-piperazinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial activity and potential use in treating bacterial infections.

    Medicine: Investigated for its potential as an antibiotic agent.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 7-(4-butyl-1-piperazinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

3-Quinolinecarboxylic acid, 7-(4-butyl-1-piperazinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific structural features, such as the presence of multiple fluorine atoms and the butyl-substituted piperazine ring, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

174358-28-2

Molecular Formula

C24H24F3N3O3

Molecular Weight

459.5 g/mol

IUPAC Name

7-(4-butylpiperazin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H24F3N3O3/c1-2-3-6-28-7-9-29(10-8-28)22-13-21-16(12-19(22)27)23(31)17(24(32)33)14-30(21)20-5-4-15(25)11-18(20)26/h4-5,11-14H,2-3,6-10H2,1H3,(H,32,33)

InChI Key

MPFNSDAEDQRENN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Origin of Product

United States

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